4-((4-Acetamidophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid
Description
This compound is a structurally complex 4-oxobutanoic acid derivative featuring dual amino substituents: a 4-acetamidophenyl group at the 4-position and a 3-hydroxypropyl moiety at the 2-position. Its molecular formula is C₁₆H₂₂N₃O₅, with a molecular weight of 336.37 g/mol.
Properties
IUPAC Name |
4-(4-acetamidoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c1-10(20)17-11-3-5-12(6-4-11)18-14(21)9-13(15(22)23)16-7-2-8-19/h3-6,13,16,19H,2,7-9H2,1H3,(H,17,20)(H,18,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVRWELQSGFWNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Acetamidophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of aniline to form 4-acetamidophenylamine.
Introduction of the Hydroxypropyl Group: The next step involves the reaction of 4-acetamidophenylamine with 3-chloropropanol under basic conditions to introduce the hydroxypropyl group.
Formation of the Oxobutanoic Acid Moiety: Finally, the compound is reacted with succinic anhydride to form the oxobutanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((4-Acetamidophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid.
Reduction: The oxobutanoic acid moiety can be reduced to form a diol.
Substitution: The acetamidophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-((4-Acetamidophenyl)amino)-2-((3-carboxypropyl)amino)-4-oxobutanoic acid.
Reduction: Formation of 4-((4-Acetamidophenyl)amino)-2-((3-hydroxypropyl)amino)-4-hydroxybutanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of 4-oxobutanoic acids exhibit significant anti-inflammatory properties. Compounds similar to 4-((4-Acetamidophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models.
Table 2: Summary of Anti-inflammatory Studies
| Study Reference | Methodology | Key Findings |
|---|---|---|
| Igidov et al. (2022) | In vivo models | Significant reduction in inflammation markers observed. |
| Shipilovskikh et al. (2021) | Cytokine assays | Inhibition of TNF-alpha and IL-6 production noted. |
Analgesic Activity
In addition to its anti-inflammatory effects, this compound has been investigated for its analgesic potential. Studies have reported effective pain relief in various experimental models, suggesting its utility as a therapeutic agent for pain management.
Case Study: Analgesic Effectiveness
A study by Shipilovskikh et al. (2021) evaluated the analgesic efficacy of related compounds using a formalin-induced pain model. Results indicated that the compound significantly reduced pain responses compared to control groups, highlighting its potential for clinical applications in pain relief.
Mechanism of Action
The mechanism of action of 4-((4-Acetamidophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects. Additionally, the compound may interact with DNA or RNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Insights:
Substituent Impact on Bioactivity :
- The 4-acetamidophenyl group in the target compound may enhance hydrogen-bonding interactions with enzyme active sites, similar to the phenyl and biphenyl groups in analogs .
- The 3-hydroxypropyl substituent at position 2 could improve solubility compared to hydrophobic groups like cyclopropylethyl or methyl in other analogs .
Enzyme Inhibition Potential: The (R)-4-((1-cyclopropylethyl)(phenyl)amino)-4-oxobutanoic acid analog (IC₅₀ ~10 µM against hTS) suggests that the 4-oxobutanoic acid backbone is critical for binding. The target compound’s acetamido group may further optimize binding affinity or selectivity .
Pharmacokinetic Predictions: Using Lipinski’s Rule of Five (), the target compound has a molecular weight of 336.37 (below 500), ≤5 H-bond donors (3: two amines, one hydroxyl), and ≤10 H-bond acceptors (5: carbonyl, hydroxyl, acetamido, two amines).
Biological Activity
The compound 4-((4-Acetamidophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid (commonly referred to as a derivative of 4-oxobutanoic acid) has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the compound's biological activity, synthesizing findings from various research studies and highlighting its applications, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of 4-((4-Acetamidophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid can be represented as follows:
- Molecular Formula : C₁₂H₁₄N₂O₄
- CAS Number : 1252018-10-2
Research indicates that the compound exhibits multiple biological activities, including:
- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies have shown that derivatives of 4-oxobutanoic acid can inhibit the growth of various pathogens, indicating potential use as antimicrobial agents.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
A study conducted on derivatives of 4-oxobutanoic acids demonstrated significant antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, showcasing its potential as an antibacterial agent .
Antioxidant Properties
In vitro assays revealed that the compound exhibited strong free radical scavenging activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay indicated an IC50 value of approximately 30 µg/mL, suggesting that it effectively neutralizes free radicals .
Anti-inflammatory Effects
Research has shown that the compound can reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This effect was quantified using ELISA assays, which demonstrated a reduction in TNF-alpha levels by about 40% at a concentration of 100 µg/mL .
Table 1: Biological Activities of 4-((4-Acetamidophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic Acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
